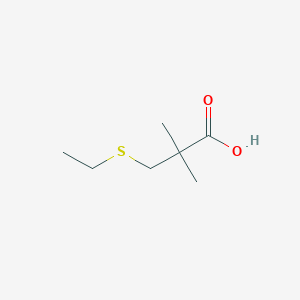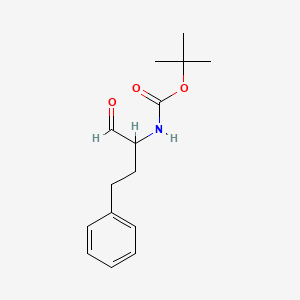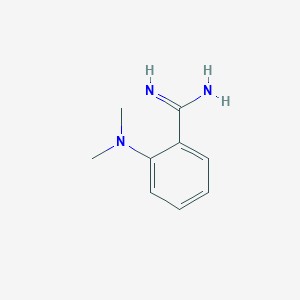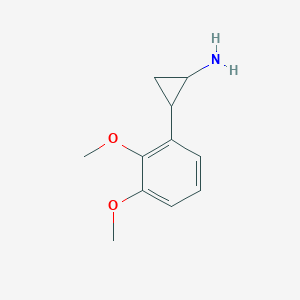
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15NO2 It is characterized by a cyclopropane ring attached to an amine group and a 2,3-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine typically involves the following steps:
-
Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through the reaction of an alkene with a carbene or carbenoid. For example, the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple, can be used to form the cyclopropane ring .
-
Attachment of the 2,3-Dimethoxyphenyl Group: : The 2,3-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the 2,3-dimethoxyphenyl group with a suitable halide precursor of the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the targets involved.
相似化合物的比较
Similar Compounds
2,5-Dimethoxyphenylpiperidines: These compounds are selective serotonin 5-HT2A receptor agonists and have been studied for their potential therapeutic applications.
2,3-Dimethoxyphenethylamine: This compound is structurally similar and is used in the synthesis of various pharmaceuticals and research chemicals.
Uniqueness
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-4-7(11(10)14-2)8-6-9(8)12/h3-5,8-9H,6,12H2,1-2H3 |
InChI 键 |
HCIWYQQTEVSMAX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2CC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


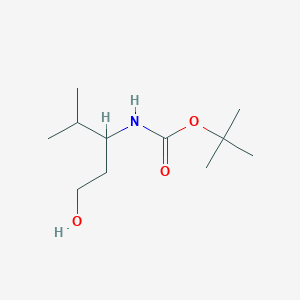
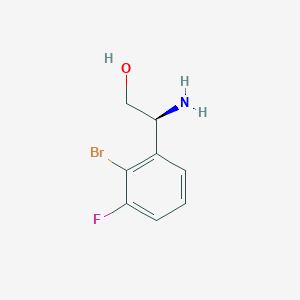
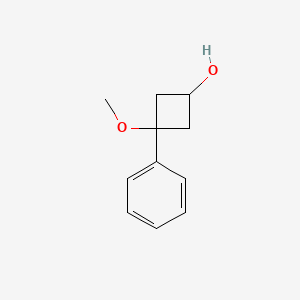
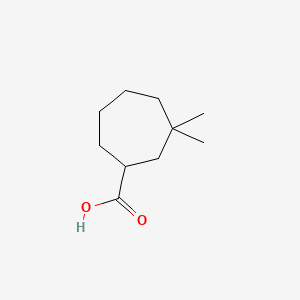
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

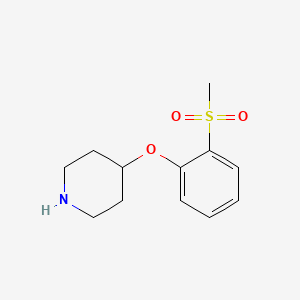
![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
